6-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
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Overview
Description
6-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a boronate ester. This compound is notable for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the reaction of 6-methoxy-3-aminopyridine with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
6-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is widely used in scientific research due to its versatility:
Chemistry: Utilized in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable boronate esters, which can participate in various chemical transformations. The boronate ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Additionally, the methoxy group can influence the electronic properties of the pyridine ring, affecting reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a bromine substituent.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains additional functional groups like sulfonamide
Uniqueness
6-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to its combination of a methoxy group and a boronate ester on a pyridine ring, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8(14)6-7-9(15-10)16-5/h6-7H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEPAKTUSYZPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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